molecular formula C16H14N4OS B5427886 N-(3-methylsulfanylphenyl)-4-(1,2,4-triazol-4-yl)benzamide

N-(3-methylsulfanylphenyl)-4-(1,2,4-triazol-4-yl)benzamide

Cat. No.: B5427886
M. Wt: 310.4 g/mol
InChI Key: HPDINRWZOGIDNE-UHFFFAOYSA-N
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Description

N-(3-methylsulfanylphenyl)-4-(1,2,4-triazol-4-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound features a benzamide core substituted with a 3-methylsulfanylphenyl group and a 1,2,4-triazol-4-yl group. Compounds of this nature are often explored for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methylsulfanylphenyl)-4-(1,2,4-triazol-4-yl)benzamide typically involves the following steps:

    Formation of the Benzamide Core: This can be achieved by reacting 4-aminobenzoic acid with an appropriate acylating agent.

    Introduction of the 3-methylsulfanylphenyl Group: This step involves the substitution of the benzamide core with a 3-methylsulfanylphenyl group, which can be done using a suitable halide and a base.

    Attachment of the 1,2,4-triazol-4-yl Group:

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(3-methylsulfanylphenyl)-4-(1,2,4-triazol-4-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The phenyl rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halides, bases, and acids are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group would yield sulfoxides or sulfones.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-methylsulfanylphenyl)-4-(1,2,4-triazol-4-yl)benzamide would depend on its specific biological target. Generally, such compounds can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    N-(3-methylsulfanylphenyl)-4-(1,2,4-triazol-4-yl)benzamide: can be compared with other benzamide derivatives and triazole-containing compounds.

    Benzamide Derivatives: Compounds like N-(3-chlorophenyl)-4-(1,2,4-triazol-4-yl)benzamide.

    Triazole-Containing Compounds: Compounds such as 1,2,4-triazole-3-thiol derivatives.

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which can impart distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

N-(3-methylsulfanylphenyl)-4-(1,2,4-triazol-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4OS/c1-22-15-4-2-3-13(9-15)19-16(21)12-5-7-14(8-6-12)20-10-17-18-11-20/h2-11H,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPDINRWZOGIDNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)NC(=O)C2=CC=C(C=C2)N3C=NN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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